N-(2-Bromobenzyloxycarbonyloxy)succinimide

Vue d'ensemble

Description

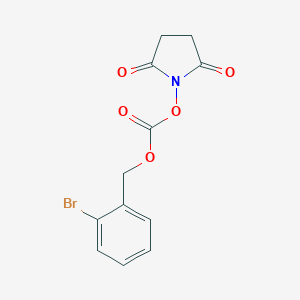

N-(2-Bromobenzyloxycarbonyloxy)succinimide is a chemical compound with the molecular formula C12H10BrNO5 and a molecular weight of 328.12 g/mol . It is known for its applications in organic synthesis and peptide synthesis due to its bifunctional nature, allowing it to act as both an acid and a base .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromobenzyloxycarbonyloxy)succinimide typically involves the reaction of 2-bromobenzyl alcohol with succinic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the action of a dehydrating agent .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Bromobenzyloxycarbonyloxy)succinimide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-bromobenzyl alcohol and succinic acid

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions

Major Products Formed

Substitution Products: Depending on the nucleophile, the major products can include substituted benzyl derivatives.

Hydrolysis Products: The primary products of hydrolysis are 2-bromobenzyl alcohol and succinic acid

Applications De Recherche Scientifique

N-(2-Bromobenzyloxycarbonyloxy)succinimide has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

Peptide Synthesis: The compound is employed in the protection of amino groups during peptide synthesis.

Bioconjugation: It is used in the modification of biomolecules for research purposes.

Pharmaceutical Research: The compound is investigated for its potential use in drug development and delivery systems.

Mécanisme D'action

The mechanism of action of N-(2-Bromobenzyloxycarbonyloxy)succinimide involves its ability to act as a bifunctional reagent. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-Cyanoethyl)succinimide

- N-(P-Anisyl)succinimide

- N-(2,3-Dichlorophenyl)succinimide

- N-(2,6-Xylyl)succinimide

- N-(3-Trifluoromethylphenyl)succinimide

- N-(4-Iodophenyl)succinimide

Uniqueness

N-(2-Bromobenzyloxycarbonyloxy)succinimide is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it particularly useful in applications requiring selective modification of biomolecules .

Activité Biologique

N-(2-Bromobenzyloxycarbonyloxy)succinimide, commonly referred to as Z-(2-BR)-OSU, is a chemical compound with significant relevance in peptide synthesis and medicinal chemistry. This article delves into its biological activity, applications, and research findings, supported by data tables and case studies.

- Molecular Formula : C12H10BrNO5

- Molecular Weight : 328.12 g/mol

- CAS Number : 128611-93-8

- Appearance : White powder

- Purity : 98.0%

- Melting Point : 105-108 °C

- Boiling Point : 418.2 °C at 760 mmHg

- Density : 1.7 g/cm³

These properties indicate that Z-(2-BR)-OSU is a stable compound suitable for various applications in organic synthesis and biochemistry.

Peptide Synthesis

This compound is primarily utilized as a peptide reagent for the introduction of the 2-bromobenzyloxycarbonyl group. This functionality is particularly effective for protecting the phenolic hydroxyl group of tyrosine residues during peptide synthesis. The protection is crucial as it prevents unwanted reactions during subsequent steps in peptide assembly .

The protective group introduced by Z-(2-BR)-OSU can be cleaved quantitatively using hydrofluoric acid (HF), allowing for the selective deprotection of tyrosine residues post-synthesis. This selectivity enhances the yield and purity of synthesized peptides, which are essential for biological assays and therapeutic applications .

Research Findings

Recent studies highlight the broader biological implications of succinimide derivatives, including Z-(2-BR)-OSU:

- Anticonvulsant Activity : Succinimides are recognized for their anticonvulsant properties, with derivatives exhibiting efficacy in seizure control. Research has shown that modifications to the succinimide core can enhance this activity .

- Antitumor and Antimicrobial Properties : Various succinimide derivatives have demonstrated potential as antitumor agents and antimicrobial compounds. The structure-activity relationship (SAR) studies suggest that specific substitutions can significantly improve biological efficacy .

- Enzyme Inhibition : Some derivatives have been identified as enzyme inhibitors, which can be beneficial in treating diseases where enzyme activity plays a critical role .

Case Study 1: Peptide Synthesis Optimization

A study conducted by Sawayama et al. (1990) explored the efficiency of Z-(2-BR)-OSU in synthesizing cyclic peptides. The researchers reported a significant increase in yield when using this reagent compared to traditional methods, demonstrating its effectiveness in protecting tyrosine residues during cyclization processes .

Case Study 2: Anticonvulsant Efficacy

In a comparative study on various succinimide derivatives, researchers found that specific modifications to the Z-(2-BR)-OSU structure resulted in enhanced anticonvulsant activity in animal models. The study emphasized the importance of structural variations on pharmacological outcomes, paving the way for developing more effective therapeutic agents .

Propriétés

IUPAC Name |

(2-bromophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDNRTVADOCWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344596 | |

| Record name | N-(2-Bromobenzyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128611-93-8 | |

| Record name | N-(2-Bromobenzyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.